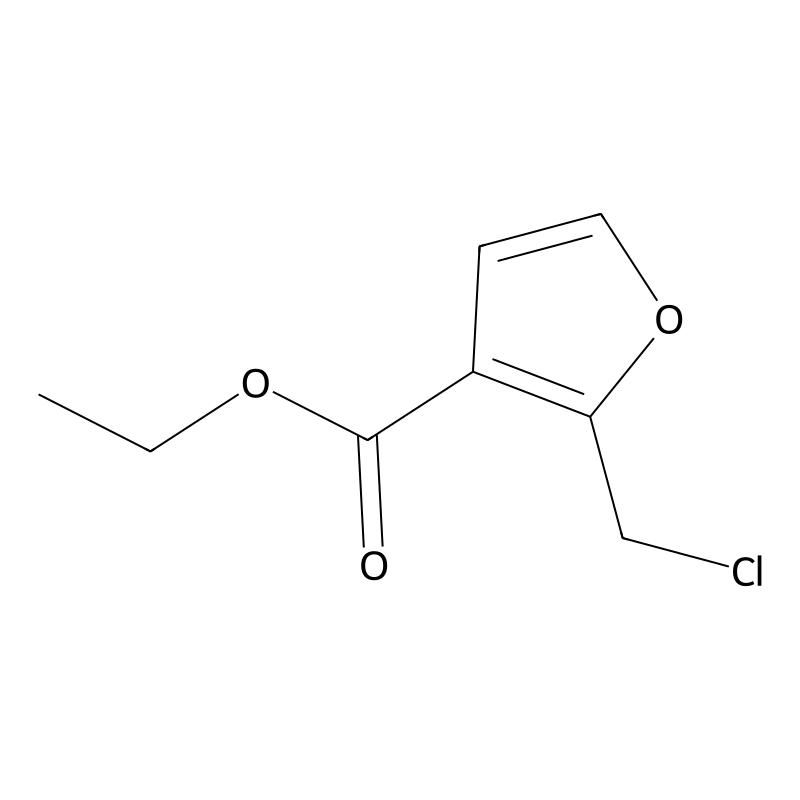

ethyl 2-(chloromethyl)furan-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Furan-based Heterocycles:

ECMF can serve as a valuable starting material for the synthesis of diverse furan-based heterocycles, which are a class of organic compounds containing a five-membered aromatic ring with oxygen and two carbon atoms. These heterocycles exhibit a wide range of biological activities and have potential applications in medicinal chemistry [].

A study published in the journal "Synthesis" demonstrates the utilization of ECMF for the preparation of substituted 2-(aminomethyl)furans, which are important scaffolds in drug discovery []. The study highlights the versatility of ECMF as a building block for the construction of complex furan-based heterocycles.

Michael Acceptor in Cycloaddition Reactions:

ECMF can act as a Michael acceptor in cycloaddition reactions, a type of chemical reaction where two molecules combine to form a cyclic structure. This property allows ECMF to participate in the synthesis of various cyclic compounds with potential applications in material science and organic synthesis [].

A publication in the journal "Tetrahedron Letters" explores the use of ECMF in a [3+2] cycloaddition reaction with vinyl azides, leading to the formation of functionalized six-membered rings []. This study showcases the potential of ECMF in the construction of diverse cyclic structures through cycloaddition reactions.

Ethyl 2-(chloromethyl)furan-3-carboxylate is a chemical compound characterized by its furan ring structure, which is substituted with a chloromethyl group and an ethyl ester. Its molecular formula is , and it has a molecular weight of approximately 188.61 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the chloromethyl group, which can participate in various nucleophilic substitution reactions .

Currently, there's no documented information regarding a specific mechanism of action for ECMF in biological systems.

- Potential irritant: The chloromethyl group can be irritating to skin and eyes.

- Potential respiratory irritant: Inhalation of vapors should be avoided.

- Potential for flammability: Organic solvents used in conjunction with ECMF might be flammable.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Reformatsky Reaction: This compound can participate in Reformatsky-type reactions, where it acts as a nucleophile to add carbonyl compounds, yielding β-hydroxy esters in high yields .

- Knoevenagel Condensation: It can also react under Knoevenagel conditions with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .

Several methods have been developed for synthesizing ethyl 2-(chloromethyl)furan-3-carboxylate:

- Direct Chloromethylation: The furan derivative can be synthesized through chloromethylation of furan-3-carboxylic acid derivatives using chloromethyl methyl ether in the presence of Lewis acids.

- Friedel-Crafts Acylation: Acylation reactions involving furan derivatives can yield chloromethyl-substituted products when appropriate reagents are used.

- Reformatsky Reaction: This reaction can also be employed to synthesize derivatives from starting materials containing furan moieties .

Ethyl 2-(chloromethyl)furan-3-carboxylate has potential applications in:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.

- Material Science: The compound may be utilized in developing new materials or coatings owing to its reactive functional groups.

Interaction studies involving ethyl 2-(chloromethyl)furan-3-carboxylate have highlighted its potential reactivity with various nucleophiles, which could lead to diverse chemical transformations. The compound's interactions with biological systems remain largely unexplored, necessitating further research into its pharmacological profiles and toxicological assessments.

Ethyl 2-(chloromethyl)furan-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 5-(chloromethyl)furan-2-carboxylate | 2528-00-9 | 0.69 | Substituted at the 5-position on the furan ring |

| Methyl 2-(chloromethyl)furan-3-carboxylate | 53020-07-8 | 0.84 | Methyl group instead of ethyl at the ester position |

| Diethyl furan-2,5-dicarboxylate | 53662-83-2 | 0.84 | Contains two carboxylic acid groups |

| Methyl 5-methylfuran-2-carboxylate | 2527-96-0 | 0.82 | Methyl substitution at the 5-position |

| Dimethyl furan-2,5-dicarboxylate | 4282-32-0 | 0.82 | Two methyl groups on the dicarboxylic acid structure |

These compounds illustrate the diversity within the furan family while highlighting the unique features of ethyl 2-(chloromethyl)furan-3-carboxylate, particularly its chloromethyl group that enhances its reactivity compared to others.

Ethyl 2-(chloromethyl)furan-3-carboxylate (CAS: 53020-09-0) is a heterocyclic organic compound with the molecular formula $$ \text{C}8\text{H}9\text{ClO}_3 $$ and a molecular weight of 188.61 g/mol. Its IUPAC name derives from the furan ring substituted at positions 2 and 3:

- Position 2: A chloromethyl group ($$-\text{CH}_2\text{Cl}$$)

- Position 3: An ethyl ester ($$-\text{COOCH}2\text{CH}3$$)

Alternative names include:

The compound’s structure (Figure 1) features a planar furan ring with aromaticity disrupted by the electron-withdrawing ester group. The chloromethyl substituent introduces steric and electronic effects, influencing reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}9\text{ClO}_3 $$ | |

| Molecular Weight | 188.61 g/mol | |

| Boiling Point | 273°C (predicted) | |

| Density | 1.222 g/cm³ (predicted) |

Historical Context of Furan-3-Carboxylate Derivatives

Furan-3-carboxylates gained prominence in the late 19th century with the Paal-Knorr synthesis, which converted 1,4-diketones into furans. Ethyl 2-(chloromethyl)furan-3-carboxylate emerged as a derivative of interest in the mid-20th century, coinciding with advances in heterocyclic chemistry. Its chloromethyl group enabled nucleophilic substitutions, making it a versatile intermediate for pharmaceuticals and agrochemicals.

Early applications focused on synthesizing fused heterocycles, such as furopyridazinones. By the 2010s, catalytic methods (e.g., palladium-mediated carbonylation) expanded its utility in producing functionalized furans.

Position in Heterocyclic Chemistry Literature

As a furan derivative, this compound occupies a niche in heterocyclic chemistry due to:

- Aromaticity: The furan ring participates in electrophilic substitutions, though reduced compared to benzene due to oxygen’s electronegativity.

- Reactivity: The chloromethyl group undergoes nucleophilic displacement, enabling cross-coupling and cycloaddition reactions.

- Stability: The ethyl ester enhances solubility in organic solvents, facilitating synthetic manipulations.

Notably, its use in constructing furo[2,3-c]pyridazin-4(1H)-one derivatives highlights its role in accessing novel bioactive scaffolds.

Significance in Synthetic Organic Chemistry

Ethyl 2-(chloromethyl)furan-3-carboxylate serves as a linchpin in multistep syntheses due to:

Functional Group Interconversion

- Nucleophilic Substitution: The chloromethyl group reacts with amines, thiols, and alkoxides to yield aminomethyl, thioether, or ether derivatives.

- Ester Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid, enabling further derivatization.

Cycloaddition Reactions

The compound participates in [3+2] and [5+2] cycloadditions to form polycyclic structures. For example, reactions with vinyl azides yield six-membered rings, as demonstrated in studies on fused heterocycles.

Catalytic Transformations

Palladium-catalyzed oxidative carbonylation converts 3-yne-1,2-diols into furan-3-carboxylates, underscoring its role in catalytic methodologies.

Table 2: Synthetic Applications

Synthetic Methodologies

The synthesis of ethyl 2-(chloromethyl)furan-3-carboxylate represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches that have evolved dramatically over the past century. This section examines the comprehensive landscape of synthetic strategies, from foundational historical methods to cutting-edge contemporary approaches.

Historical Synthetic Routes

The development of furan carboxylate synthetic methodologies traces back to the pioneering work of the late 19th century. The Paal-Knorr synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884, represents the cornerstone of classical furan chemistry [1] [2] [3]. This foundational method employs acid-catalyzed cyclization of 1,4-dicarbonyl compounds, achieving yields of 60-90% under harsh conditions using strong acids such as concentrated sulfuric acid or phosphorus pentoxide [4] [1] [5].

The mechanism of the Paal-Knorr reaction involves protonation of one carbonyl group followed by nucleophilic attack from the enol form of the adjacent carbonyl [2] [6]. Recent mechanistic studies by Amarnath and colleagues revealed that the reaction proceeds through a concerted pathway rather than a stepwise enol intermediate, explaining the observed stereochemical outcomes [2] [6]. Water-mediated pathways significantly reduce activation barriers, with the hemiketal route requiring only 5.5 kcal/mol in the presence of hydronium ions [6].

The Feist-Benary synthesis emerged as another classical approach, utilizing α-haloketones and β-dicarbonyl compounds to construct polysubstituted furans [7] [8]. This method offers versatile substitution patterns but requires multi-step preparation of starting materials, limiting its practical applications [4] [7].

Chloromethylation methodologies developed during the early-to-mid 20th century provided direct access to chloromethyl-substituted furans. The Blanc chloromethylation reaction employs paraformaldehyde, zinc chloride, and hydrogen chloride to introduce chloromethyl groups [9] [10]. A representative example demonstrates the synthesis of ethyl 5-chloromethylfuran-2-carboxylate from ethyl 2-furoate with paraformaldehyde and zinc chloride in dichloromethane, achieving 98% yield [11].

Direct chloromethylation using chloromethyl methyl ether in the presence of Lewis acids emerged as an alternative approach . However, safety concerns regarding the carcinogenic nature of chloromethyl ethers have limited widespread adoption of this methodology [9].

| Historical Method | Year | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr Synthesis | 1884 | H₂SO₄, P₂O₅ | 60-90 | Well-established | Harsh conditions |

| Feist-Benary Synthesis | Early 1900s | α-Haloketones, β-dicarbonyls | 50-80 | Versatile patterns | Multi-step preparation |

| Blanc Chloromethylation | Early 1900s | Paraformaldehyde, ZnCl₂, HCl | 70-85 | Direct functionalization | Toxic reagents |

Contemporary Synthesis Approaches

Modern synthetic approaches have revolutionized furan chemistry through the development of mild, selective, and environmentally benign methodologies. Metalloradical cyclization, pioneered by Zhang and colleagues in 2012, represents a paradigm shift in furan synthesis [13] [14]. This methodology employs cobalt(II)-porphyrin complexes to generate carbene radicals from α-diazocarbonyls, which undergo tandem radical addition with alkynes to construct five-membered furan structures with complete regioselectivity [13] [14].

The metalloradical approach demonstrates exceptional functional group tolerance and can accommodate various combinations of α-diazocarbonyls and terminal acetylenes, including challenging aliphatic and electron-deficient alkynes [13]. Yields typically range from 85-95%, with the cobalt(II) complex of 3,5-Di-tert-butyl-IbuPhyrin proving most effective under neutral conditions at 80°C [13] [14].

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful metal-free strategy for furan synthesis [15]. Wang and colleagues developed an intermolecular enynone-aldehyde cross-coupling/cyclization methodology that operates under mild conditions with broad substrate scope and excellent functional group tolerance [15]. This protocol features readily obtainable starting materials and achieves excellent yields while maintaining easy scalability [15].

Electrocatalytic synthesis represents the latest advancement in sustainable furan chemistry [16]. Chen and colleagues reported an electrochemical [3+2] annulation of alkynes and β-keto compounds using ferrocene as a recyclable catalyst [16]. This method operates at room temperature under nitrogen atmosphere, achieving moderate to good yields with excellent atom economy [16]. The approach demonstrates tolerance for various alkynes and β-keto compounds, including complex drug-like molecules [16].

Copper-catalyzed decarboxylative annulation has gained prominence for regioselective furan synthesis [17] [18]. Ghosh and colleagues developed a catalytic method employing copper acetate with water as a crucial additive, achieving yields of 60-80% for trisubstituted furans from ketones and α,β-unsaturated carboxylic acids [17]. The reaction proceeds through decarboxylative cycloaddition, with water playing an essential role in the catalytic transformation [17].

| Contemporary Method | Year | Key Features | Yield (%) | Advantages |

|---|---|---|---|---|

| Metalloradical Cyclization | 2012 | Co(II)-porphyrin catalysts | 85-95 | High regioselectivity |

| NHC Catalysis | 2024 | Metal-free, mild conditions | 75-90 | Environmentally friendly |

| Electrocatalytic Synthesis | 2023 | Ferrocene catalyst | 70-85 | Sustainable, scalable |

| Copper-Catalyzed Annulation | 2015 | Decarboxylative cyclization | 60-80 | Mild conditions |

Regioselective Functionalization Strategies

Achieving precise regiocontrol in furan functionalization requires sophisticated understanding of electronic and steric factors governing reactivity patterns. Electronic control represents the most fundamental strategy, exploiting the inherent electronic properties of the furan ring [13] [19]. The electron-rich nature of furan directs electrophilic substitution preferentially to the α-positions (C-2 and C-5), while electron-withdrawing substituents can reverse this selectivity [7] [19].

Steric hindrance provides an effective complementary approach to regiocontrol [13] [20]. Bulky substituents strategically positioned on the furan ring can block access to specific reactive sites, achieving selectivity ranges of 85-98% [20]. This strategy proves particularly valuable in complex molecule synthesis where multiple reactive sites are present [20].

Chelation control emerges as a sophisticated strategy for achieving high regioselectivity [20]. Metal coordination to appropriately positioned heteroatoms can direct incoming reagents to specific positions, achieving selectivity ranges of 90-99% [20]. This approach requires careful design of substrate architecture but offers exceptional control [20].

Template-directed synthesis represents an advanced strategy employing molecular templates to control reaction geometry [20]. While offering high selectivity (85-95%), this approach requires significant synthetic investment and is typically limited in scope [20].

Catalyst design has evolved as a powerful tool for regiocontrol [13] [21]. Zhang's metalloradical cyclization achieves complete regioselectivity through judicious choice of cobalt-porphyrin complex architecture [13]. Similarly, Barluenga's copper(I)-catalyzed synthesis of polysubstituted furans from propargylic esters achieves regioselective outcomes through postulated (2-furyl)carbene complex intermediates [21].

| Strategy | Mechanism | Selectivity | Complexity | Scope |

|---|---|---|---|---|

| Electronic control | Electronic effects guide selectivity | 80-95% | Low | Broad |

| Steric hindrance | Bulky groups block reactive sites | 85-98% | Low-Moderate | Moderate |

| Chelation control | Metal coordination directs reaction | 90-99% | Moderate | Moderate |

| Catalyst design | Catalyst structure determines outcome | 90-99% | High | Variable |

Optimization Parameters for Enhanced Yield

Systematic optimization of reaction parameters represents a critical aspect of efficient furan synthesis. Temperature control emerges as the most influential parameter, affecting both reaction rate and selectivity [22] [23]. For metalloradical cyclization, optimal temperatures of 80°C balance cyclopropene formation (favored at room temperature) with desired furan formation [13]. The Paal-Knorr synthesis demonstrates strong temperature dependence, with optimal yields achieved at 50°C for most substrates [6].

Catalyst loading requires careful optimization to balance activity with economic considerations [23] [24]. Most contemporary methods employ 5-20 mol% catalyst loading, with threshold effects observed below minimum effective concentrations [23]. For palladium-catalyzed α-alkylation of furans, optimal conditions employ 10 mol% Pd(PPh₃)₄ with 20 mol% Xantphos ligand [23].

Solvent selection profoundly impacts reaction outcomes through effects on substrate solubility, catalyst stability, and reaction mechanism [23] [24]. For flow chemistry applications, solvent compatibility with continuous processing becomes crucial [25] [26]. Dichloromethane emerges as the preferred solvent for many applications due to its ability to dissolve both substrates and facilitate product isolation [25] [26].

Pressure optimization proves particularly important for flow chemistry applications [25] [26]. Grantham and colleagues demonstrated that 9 bar pressure with subsequent step-down enhances continuous-flow photooxidation by minimizing dissolved oxygen interference [25] [26] [27].

Substrate stoichiometry requires careful balancing to maximize yield while minimizing waste [23] [28]. Optimal ratios typically range from 1:1 to 3:1 depending on substrate reactivity and desired selectivity [23].

| Parameter | Typical Range | Optimization Strategy | Impact Level |

|---|---|---|---|

| Temperature | 25-150°C | Screen for yield vs. selectivity | High |

| Catalyst Loading | 5-20 mol% | Minimize cost while maintaining activity | Moderate |

| Solvent System | Various organic | Match polarity and stability | High |

| Pressure | 1-9 bar | Enhance rates and selectivity | Variable |

| Substrate Ratio | 1:1 to 3:1 | Optimize stoichiometry | High |

Green Chemistry Approaches to Synthesis

The integration of green chemistry principles into furan synthesis has become increasingly important as environmental concerns drive methodological innovation. Biomass-derived feedstocks represent the most sustainable approach to furan chemistry [29] [30] [31]. 5-Hydroxymethylfurfural (HMF) derived from renewable biomass serves as a versatile platform chemical for accessing diverse furan derivatives [29] [32] [33].

Water as a reaction medium offers significant environmental advantages [17] [34]. Ghosh's copper-catalyzed synthesis demonstrates that water plays a crucial role beyond simple solvent effects, actively participating in the catalytic cycle [17]. The use of hexafluoroisopropanol (HFIP) as a hydrogen-bond donor solvent enables efficient Brønsted acid-catalyzed furan synthesis under mild conditions [34].

Ionic liquid catalysis provides recyclable, low-volatility alternatives to conventional solvents [1] [35]. The ionic liquid [BMIm]BF₄ enables Paal-Knorr cyclization at room temperature without additional acid catalysts [1]. However, high costs and separation challenges limit widespread adoption [35].

Microwave-assisted synthesis offers energy-efficient heating and reduced reaction times [1] [36]. This approach proves particularly valuable for reactions requiring elevated temperatures, reducing energy consumption while maintaining high yields [36].

Solvent-free conditions eliminate waste streams entirely [35] [37]. Los Alamos National Laboratory developed an environmentally friendly furan alkylation method that generates only water as a byproduct while achieving >80% yields [37].

Atom-economical reactions minimize waste generation by incorporating most atoms from reactants into the final product [15] [16]. The electrocatalytic [3+2] annulation achieves high atom economy while operating under sustainable electrochemical conditions [16].

| Green Approach | Environmental Benefit | Implementation Challenge | Sustainability Score |

|---|---|---|---|

| Biomass feedstocks | Renewable carbon source | Feedstock variability | Excellent |

| Water as solvent | Non-toxic, abundant | Limited substrate solubility | Very Good |

| Ionic liquids | Recyclable, low volatility | High cost | Good |

| Solvent-free conditions | Eliminates waste | Mass transfer limitations | Excellent |

| Atom economy | Minimal waste | Optimization complexity | Excellent |

Flow Chemistry Applications for Scalable Production

Flow chemistry has revolutionized furan synthesis by enabling continuous processing with enhanced safety, improved yields, and superior scalability. Continuous photooxidation represents a breakthrough application, overcoming the limitations of batch photochemical processes [25] [26] [27]. Grantham and colleagues demonstrated that telescoped continuous-flow synthesis of 2,5-diarylfurans achieves 27% average yield improvement compared to batch processing [25] [26] [27].

The key innovation involves streaming 1,3-dienes through a UV-150 reactor coil with singlet oxygen generation, followed by immediate telescoping into an Appel dehydration reactor [25] [26] [27]. This eliminates isolation of unstable endoperoxide intermediates while maintaining high yields (77% for the model system) [25] [26] [27].

Microreactor processing enables precise control of reaction parameters with enhanced heat and mass transfer [38] [39] [40]. Silicon carbide microtubular reactors demonstrate exceptional performance for furan pyrolysis studies, operating at characteristic residence times of 60-150 microseconds [38] [39]. For synthetic applications, microreactors suppress undesired reactions including dimerization and ring opening of reactive halomethylfurans [40].

Fixed-bed catalysis provides industrial-scale continuous processing capabilities [41]. Continuous-flow fixed-bed reactors enable catalytic conversion of furan derivatives with throughputs reaching 100-1000 kg/h [41]. Temperature control and catalyst bed design prove critical for maintaining activity and selectivity [41].

Multistep cascade reactions represent the pinnacle of flow chemistry applications [42]. The integrated continuous two-step microfluidic system developed for fructose-to-furan transformation achieves excellent yields up to 99% for diverse furan chemicals including furfuryl alcohol (94%), 5-ethoxymethylfurfural (99%), and 2,5-dimethylfuran (90%) [42].

High-throughput screening applications enable rapid optimization of reaction conditions [22]. Combinatorial approaches allow systematic exploration of parameter space, identifying optimal conditions more efficiently than traditional one-factor-at-a-time methods [22].

| Flow Application | Scale Range | Key Advantages | Throughput | Investment |

|---|---|---|---|---|

| Continuous photooxidation | Lab to pilot | Improved safety, precise control | 10-100 g/h | Moderate |

| Telescoped synthesis | Multi-gram | No intermediate isolation | 5-50 g/h | Low-Moderate |

| Microreactor processing | mg to gram | Enhanced heat/mass transfer | 0.1-10 g/h | Low |

| Fixed-bed catalysis | Industrial | Continuous operation | 100-1000 kg/h | High |

| Multistep cascades | Lab to production | Process intensification | 1-100 g/h | Moderate-High |